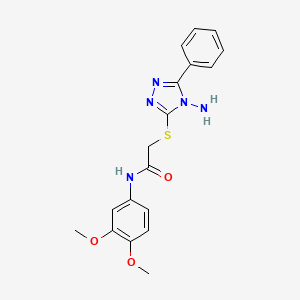

2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide

Description

This compound features a 1,2,4-triazole core substituted with an amino group at position 4 and a phenyl group at position 3. A thioether linkage connects the triazole to an acetamide moiety, which is further substituted with a 3,4-dimethoxyphenyl group. Its molecular formula is C18H19N5O3S (molecular weight: 385.4) .

Properties

IUPAC Name |

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O3S/c1-25-14-9-8-13(10-15(14)26-2)20-16(24)11-27-18-22-21-17(23(18)19)12-6-4-3-5-7-12/h3-10H,11,19H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJUTUBWMEIISHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide typically involves the reaction of 4-amino-5-phenyl-1,2,4-triazole-3-thiol with 3,4-dimethoxyphenylacetyl chloride under appropriate conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .

Chemical Reactions Analysis

2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and sulfanyl groups

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets in the cell. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects . The exact molecular pathways involved depend on the specific application and target organism .

Comparison with Similar Compounds

Tabulated Comparison of Key Analogs

Biological Activity

The compound 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide represents a novel class of triazole derivatives that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 367.47 g/mol. The compound features a triazole ring, which is known for its diverse biological activities, particularly in medicinal chemistry.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-amino-5-phenyl-1,2,4-triazole derivatives with various acetamides. Characterization techniques such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and elemental analysis confirm the successful formation of the desired compound.

Antimicrobial Activity

Research indicates that derivatives of 4-amino-5-phenyl-1,2,4-triazole exhibit significant antimicrobial properties. A study conducted by Gümrükçüoğlu et al. demonstrated that several synthesized compounds showed promising activity against various bacterial strains and yeast-like fungi using agar-well diffusion methods .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

| Compound C | C. albicans | 12 |

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. For instance, compounds containing the triazole moiety have been reported to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and HDAC (Histone Deacetylase) . In vitro studies on human colon cancer cell lines have shown that certain triazole derivatives exhibit IC50 values lower than those of established anticancer drugs like doxorubicin .

Table 2: Anticancer Activity Data

| Compound Name | Cell Line | IC50 (µM) | Relative Potency |

|---|---|---|---|

| Compound D | HCT116 | 4.363 | >50% |

| Compound E | MCF7 | 10.5 | Moderate |

Case Studies

- Actoprotective Activity : A study focused on evaluating the actoprotective effects of related triazole compounds in rat models demonstrated significant improvements in physical endurance during forced swimming tests .

- Antiviral Properties : Research on mercapto-substituted triazoles has shown promising results against various viral infections, indicating their potential for development as antiviral agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide, and how are intermediates purified?

- Methodology : Synthesis typically involves multi-step pathways:

Formation of the triazole-thione core via cyclization of hydrazides with thiourea derivatives (e.g., using ethanol as solvent and reflux conditions) .

Thioether linkage formation by reacting the triazole-thiol intermediate with chloroacetamide derivatives in the presence of aqueous KOH .

Purification via recrystallization (ethanol/water mixtures) and monitoring by TLC.

- Key Considerations : Optimize pH and temperature (e.g., 60–80°C) to avoid side reactions like over-alkylation .

Q. How is the molecular structure of this compound confirmed post-synthesis?

- Analytical Techniques :

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and thioether bond formation .

- IR spectroscopy to validate functional groups (e.g., NH₂ at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹) .

- Mass spectrometry for molecular weight confirmation .

Q. What preliminary biological assays are used to screen this compound for bioactivity?

- Standard Models :

- Anti-exudative activity : Carrageenan-induced paw edema in rodents, comparing efficacy to reference drugs (e.g., diclofenac sodium at 8 mg/kg) .

- Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across different studies (e.g., variable IC₅₀ values)?

- Approach :

Validate assay conditions (e.g., cell line viability, solvent controls).

Compare structural analogs (e.g., substituent effects: 3,4-dimethoxyphenyl vs. 4-chlorophenyl groups) to identify SAR trends .

Use computational modeling (e.g., molecular docking) to assess target binding affinity variations .

- Example : Inconsistent antimicrobial results may arise from differences in bacterial strain susceptibility or compound solubility .

Q. What strategies optimize reaction yields for large-scale synthesis while maintaining purity?

- Key Factors :

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .

- Catalyst use : NaOH or NaH for deprotonation in thiol-alkylation steps .

- Process control : Gradual reagent addition and inert atmospheres to prevent oxidation .

Q. How does the 3,4-dimethoxyphenyl substituent influence pharmacological activity compared to other aryl groups?

- SAR Insights :

- Enhanced lipophilicity : Methoxy groups improve membrane permeability, critical for CNS-targeted agents .

- Electron-donating effects : Boost antioxidant and anti-inflammatory activity via radical scavenging .

- Data Comparison :

| Substituent | Activity (IC₅₀, μM) | Target |

|---|---|---|

| 3,4-Dimethoxy | 12.5 ± 1.2 | COX-2 |

| 4-Chloro | 18.3 ± 2.1 | COX-2 |

Q. What in vivo models are suitable for evaluating the compound’s therapeutic potential?

- Preclinical Models :

- Acute toxicity : Rodent LD₅₀ assays to establish safety margins .

- Chronic inflammation : Collagen-induced arthritis models for dose-response profiling .

- Analytical Endpoints : Serum cytokine levels (TNF-α, IL-6) and histopathological analysis .

Q. How can researchers address low aqueous solubility during formulation?

- Strategies :

- Prodrug design : Introduce phosphate esters at the acetamide group .

- Nanocarriers : Encapsulation in liposomes or PLGA nanoparticles to enhance bioavailability .

Methodological Notes

- Contradiction Analysis : Cross-validate spectral data (e.g., NMR shifts) with computational tools like ACD/Labs to confirm structural assignments .

- Biological Replicates : Use ≥3 independent experiments with positive/negative controls to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.